molecular formula C8H13ClN2S B13468415 (Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride

(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride

Cat. No.: B13468415
M. Wt: 204.72 g/mol
InChI Key: QFHTXYRKJUQXDJ-UHFFFAOYSA-N
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Description

(cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound that features a cyclopropylmethyl group and a thiazolylmethyl group attached to an amine, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using larger reactors and more efficient catalysts. The reaction parameters are optimized to ensure consistent quality and high yield. The final product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

(cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

(cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the thiazole moiety.

    Thiazole derivatives: Compounds containing the thiazole ring but with different substituents.

Uniqueness

(cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride is unique due to the combination of the cyclopropylmethyl and thiazolylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13ClN2S

Molecular Weight

204.72 g/mol

IUPAC Name

1-cyclopropyl-N-(1,3-thiazol-5-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C8H12N2S.ClH/c1-2-7(1)3-9-4-8-5-10-6-11-8;/h5-7,9H,1-4H2;1H

InChI Key

QFHTXYRKJUQXDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CN=CS2.Cl

Origin of Product

United States

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